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molecular formula C11H11NO2 B8454803 5-(But-2-yn-1-yloxy)-3-methylpicolinaldehyde

5-(But-2-yn-1-yloxy)-3-methylpicolinaldehyde

Cat. No. B8454803
M. Wt: 189.21 g/mol
InChI Key: FHVDMCAJCASYLX-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

OsO4 (2.5 wt. % sol. in tert-Butanol) (0.86 mL, 0.0027 mol) was added to a stirred solution of 5-(but-2-yn-1-yloxy)-3-methyl-2-vinylpyridine (5.1 g, 0.027 mol) in acetone/water (100:100 mL) at 0° C. The reaction mixture was allowed to stir for 30 min at ambient temperature. Then NaIO4 (23.2 g, 0.108 mol) was added and the reaction mixture was allowed to stir for additional 4 h at ambient temperature. The reaction mixture was diluted with ice cold water (200 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel, eluting with 5-10% EtOAc in petroleum ether to give 5-(but-2-yn-1-yloxy)-3-methylpicolinaldehyde as an off white solid (3.6 g, 69.9%). MS m/z=189.9 [M+H]+.
[Compound]
Name
NaIO4
Quantity
23.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.86 mL
Type
catalyst
Reaction Step Three
Name
Yield
69.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH3:14])[C:9]([CH:12]=C)=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4].CC(C)=[O:17].O>O=[Os](=O)(=O)=O>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH3:14])[C:9]([CH:12]=[O:17])=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4] |f:1.2|

Inputs

Step One
Name
NaIO4
Quantity
23.2 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C#CC)OC=1C=C(C(=NC1)C=C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C.O
Name
Quantity
0.86 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for additional 4 h at ambient temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5-10% EtOAc in petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C#CC)OC=1C=C(C(=NC1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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